molecular formula C6H8N6S B15069884 4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15069884
M. Wt: 196.24 g/mol
InChI Key: XJVVFRXDJCORMW-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with hydrazinyl and methylthio groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydrazinyl-6-methylthieno[2,3-d]pyrimidine with suitable reagents to introduce the pyrazolo ring. The reaction conditions often include the use of solvents such as acetic acid or pyridine, and the process may be facilitated by heating or the use of catalysts .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to modify the pyrazolo ring or the hydrazinyl group.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution of the methylthio group can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the pyrazolo ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine
  • Pyrimido[4,5-d]pyrimidine
  • Pyrimido[4,5-b]quinoline

Uniqueness

4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both hydrazinyl and methylthio groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C6H8N6S

Molecular Weight

196.24 g/mol

IUPAC Name

(6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazine

InChI

InChI=1S/C6H8N6S/c1-13-6-9-4(11-7)3-2-8-12-5(3)10-6/h2H,7H2,1H3,(H2,8,9,10,11,12)

InChI Key

XJVVFRXDJCORMW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=NN2)C(=N1)NN

Origin of Product

United States

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